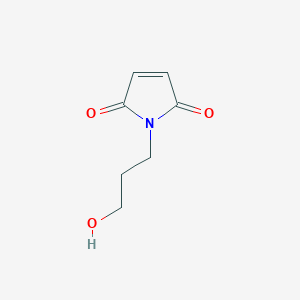

n-(3-hydroxypropyl)maleimide

Descripción general

Descripción

N-(3-Hydroxypropyl)maleimide: is an organic compound with the molecular formula C₇H₉NO₃. It is a derivative of maleimide, where the maleimide ring is substituted with a 3-hydroxypropyl group. This compound is known for its stability and reactivity, making it useful in various chemical and biological applications.

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as n-ethylmaleimide, have been found to target galectin-10 , a protein that regulates immune responses through the recognition of cell-surface glycans .

Mode of Action

It’s known that maleimides, in general, can react with thiol groups on proteins via a michael addition reaction . This reaction involves the maleimide acting as the Michael acceptor and the thiolate as the Michael donor . This interaction could potentially lead to changes in the target protein’s function.

Biochemical Pathways

Similar compounds have been shown to play a role in immune response regulation .

Pharmacokinetics

It’s worth noting that similar compounds, such as abrocitinib, have active metabolites including 2-hydroxypropyl and 3-hydroxypropyl .

Result of Action

Similar compounds have been shown to have anti-inflammatory effects .

Action Environment

It’s known that factors such as ph and temperature can affect the reactivity of maleimides .

Análisis Bioquímico

Biochemical Properties

N-(3-hydroxypropyl)maleimide has been found to interact with various enzymes and proteins. For instance, it has been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells .

Cellular Effects

It has been suggested that it may have antimicrobial properties, potentially inhibiting the metabolic pathway of certain bacteria and fungi .

Molecular Mechanism

It is known that the reaction between a thiol and a maleimide generates a thiosuccinimide product . This reaction is popular for site-selective modification of cysteine residues in bioconjugation technology .

Temporal Effects in Laboratory Settings

It is known that the thioether bond formed between a sulfhydryl and a maleimide group is slowly reversible under certain conditions .

Metabolic Pathways

This compound is involved in the biosynthesis of chitin and β(1,3)glucan . It is also known to interact with the enzyme β(1,3)glucan synthase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Synthesis from Maleic Anhydride:

Industrial Production Methods:

- Industrial production typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

-

Addition Reactions:

Thiol-Maleimide Reaction: N-(3-Hydroxypropyl)maleimide reacts with thiol groups to form thiosuccinimide products. This reaction is widely used in bioconjugation.

Diels-Alder Reaction: It can act as a dienophile in Diels-Alder reactions with dienes like cyclopentadiene, forming cycloaddition products.

-

Substitution Reactions:

Nucleophilic Substitution: The hydroxyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Thiol-Maleimide Reaction: Typically performed in polar solvents like water or dimethyl sulfoxide (DMSO) at room temperature.

Diels-Alder Reaction: Conducted at elevated temperatures (around 130°C) in solvents like mesitylene.

Major Products:

Thiosuccinimide Derivatives: Formed from thiol-maleimide reactions.

Cycloaddition Products: Resulting from Diels-Alder reactions.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-(3-hydroxypropyl)maleimide can be synthesized through the reaction of maleic anhydride with 3-hydroxypropylamine. The compound features a maleimide ring substituted with a 3-hydroxypropyl group, which enhances its reactivity and solubility in aqueous environments. The molecular formula is C₇H₉NO₃, and it is classified as a maleimide derivative known for undergoing specific reactions such as thiol-maleimide coupling and Diels-Alder cycloadditions.

Chemical Reactions Involving this compound

The primary reactions involving this compound include:

- Thiol-Maleimide Reactions : This reaction forms thiosuccinimide derivatives, crucial for bioconjugation applications. The thioether bond formed is relatively stable but can be reversible under certain conditions, making it useful for controlled release systems .

- Diels-Alder Reactions : this compound can participate in cycloaddition reactions to produce various adducts that have potential applications in material science.

Chemistry

This compound serves as a building block in the synthesis of polymers and copolymers with enhanced properties such as thermal stability and fluorescence. Its unique structure allows for the formation of hydrophilic materials that can be utilized in various applications including coatings and adhesives .

| Application | Details |

|---|---|

| Polymer Synthesis | Building block for thermally stable polymers |

| Copolymer Applications | Used in producing advanced materials |

Biology

In biological applications, this compound is employed in bioconjugation techniques for protein labeling. This facilitates the study of biological processes by allowing researchers to visualize proteins through fluorescent labeling . Additionally, it has been shown to interact with enzymes involved in chitin biosynthesis, indicating potential antimicrobial properties.

Medicine

This compound has been explored for its potential in drug delivery systems. It is particularly effective in modifying liposomal surfaces to enhance targeted drug delivery capabilities. Maleimide-decorated liposomes have demonstrated superior retention on biological surfaces such as the conjunctiva, making them suitable for ocular drug delivery .

| Medical Application | Details |

|---|---|

| Drug Delivery Systems | Modifies liposomal surfaces for targeted delivery |

| Ocular Drug Delivery | Enhances retention on conjunctival surfaces |

Bioconjugation Techniques

A study demonstrated the effectiveness of this compound in conjugating fluorescent labels to proteins, significantly improving visualization capabilities in biochemical assays . The study highlighted that the presence of reducing agents like TCEP could hinder conjugation efficiency, emphasizing the need for careful optimization of reaction conditions.

Mucoadhesive Liposomes

Research on maleimide-decorated liposomes revealed their enhanced mucoadhesive properties compared to other formulations. These liposomes were shown to retain better on ocular surfaces, suggesting their potential for sustained drug delivery in ophthalmic therapies .

Comparación Con Compuestos Similares

N-Phenylmaleimide: Similar in structure but with a phenyl group instead of a hydroxypropyl group. It is less hydrophilic and has different reactivity.

N-Ethylmaleimide: Contains an ethyl group, making it more hydrophobic and altering its solubility and reactivity compared to N-(3-hydroxypropyl)maleimide.

Uniqueness:

- The presence of the hydroxypropyl group in this compound imparts unique properties such as increased hydrophilicity and the ability to form hydrogen bonds, making it more versatile in aqueous environments and bioconjugation applications.

Actividad Biológica

N-(3-hydroxypropyl)maleimide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of drug delivery, enzyme inhibition, and potential antimicrobial properties. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Target Interactions

this compound interacts with thiol groups on proteins through a Michael addition reaction, which is characteristic of maleimide compounds. This interaction can lead to the formation of thiosuccinimide products, influencing various biochemical pathways and cellular functions.

Biochemical Pathways

Research indicates that similar maleimide derivatives can modulate immune responses and affect the biosynthesis of critical components such as chitin and β(1,3)glucan in fungi. These interactions suggest potential applications in antimicrobial therapies.

Pharmacological Properties

Inhibition of Enzymes

this compound has been studied for its ability to inhibit enzymes like glycogen synthase kinase-3 (GSK-3). Inhibition of GSK-3 is linked to various therapeutic effects, including mood stabilization and anti-inflammatory actions. For instance, maleimide derivatives have shown significant potency in inhibiting GSK-3β, with IC50 values reported as low as 21 nM .

Cellular Effects

The compound exhibits notable cellular effects, including:

- Antimicrobial Activity : It may inhibit metabolic pathways in certain bacteria and fungi.

- Drug Delivery Applications : Maleimide-modified liposomes have demonstrated enhanced drug delivery efficiency without increasing cytotoxicity. In a study involving doxorubicin-loaded liposomes, those modified with maleimide showed superior antitumor effects compared to unmodified counterparts .

1. Maleimide-Modified Liposomes

A study evaluated maleimide-functionalized liposomes for their drug delivery capabilities. The modified liposomes showed improved internalization rates in cancer cell lines (HeLa, HCC1954, MDA-MB-468) and enhanced retention at tumor sites in vivo. This indicates the potential of maleimide modifications to optimize therapeutic delivery systems .

| Liposome Type | Internalization Rate | Tumor Retention | Cytotoxicity |

|---|---|---|---|

| Unmodified Liposomes | Baseline | Low | Moderate |

| Maleimide-Modified | Increased (≥2-fold) | High | No increase |

2. GSK-3β Inhibition Study

In another study focusing on GSK-3β inhibition, various maleimide derivatives were synthesized and tested for their potency. The results indicated that structural modifications significantly influenced inhibitory activity, with hydroxyethyl and hydroxypropyl substitutions affecting potency differently .

Research Findings

Recent studies have highlighted several key findings regarding this compound:

- Antiinflammatory Effects : Similar maleimides have been linked to anti-inflammatory properties, suggesting that this compound may also exhibit such effects through its enzyme inhibition capabilities.

- Biocompatibility : The modification of drug carriers with maleimides has not only improved drug delivery efficiency but also maintained biocompatibility, making them suitable for therapeutic applications .

Propiedades

IUPAC Name |

1-(3-hydroxypropyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h2-3,9H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBESFMOSFGXJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34321-80-7 | |

| Record name | 1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.